molecular formula C16H15F2NOS B2555718 Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2097915-86-9

Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No. B2555718
CAS RN: 2097915-86-9
M. Wt: 307.36
InChI Key: GLEDGTINNCLIIA-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a compound that belongs to the class of benzothiophene derivatives . Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .


Synthesis Analysis

The synthesis of benzothiophene derivatives involves regioselective coupling reactions and electrophilic cyclization reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been studied using single-crystal X-ray structural analysis . This information has been used in the determination of the electronic band structures, densities of states (DOS), effective transfer integrals, and effective charge-carrier masses via density functional theory (DFT) methods .


Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .

Scientific Research Applications

Polymer Solar Cells

A study by Zhou et al. highlighted the efficiency enhancement in polymer solar cells using a solvent treatment method. This approach improved the built-in voltage, decreased series resistance, and enhanced charge-transport properties, leading to better performance in devices incorporating thieno[3,4-b]-thiophene derivatives (Zhou et al., 2013).

Organic Synthesis

Reddy et al. reported a catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing the versatility of benzo[b]thiophene in organic synthesis (Reddy et al., 2012).

Fluorescence and Cannabinoid Receptor Ligands

Chen et al. demonstrated the synthesis of 2-substituted benzo[b]thiophenes through a Pd-catalyzed coupling, resulting in compounds with potential as fluorescence quantum yield materials and cannabinoid receptor ligands (Chen et al., 2017).

Reactivity Towards Nucleophiles

Pouzet et al. synthesized a derivative by oxidation, exploring its reactivity towards sulfur- and oxygen-containing nucleophiles. This method provides a straightforward approach to functionalize 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

HIV Entry Inhibitors

Watson et al. discussed the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor, highlighting the therapeutic potential of benzo[b]thiophene derivatives in treating HIV (Watson et al., 2005).

Functional Building Blocks

Katzsch et al. described the syntheses of bis(benzo[b]thiophen-2-yl)methane derivatives, examining their crystal structures and confirming their potential as functional building blocks in pharmaceuticals (Katzsch et al., 2016).

Disperse Dyes

Bhatti and Seshadri synthesized novel disperse dyes from benzo[b]thiophene-3(2H)-one-1,1-dioxide, showcasing applications in textile industry (Bhatti & Seshadri, 2004).

Anticancer Agents

Xu et al. evaluated new pyrazoline derivatives, including a benzo[b]thiophen-2-yl compound, for anticancer activity in the HepG-2 cell line, demonstrating significant potential as anticancer agents (Xu et al., 2017).

Future Directions

The future directions in the research of benzothiophene derivatives could involve exploring new molecules with potential biological activity . Additionally, the development of more efficient synthetic methods and the study of their applications in various fields such as medicinal chemistry and material science could be potential future directions .

Mechanism of Action

Target of Action

The primary targets of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have been found to interact with various receptors

Mode of Action

The exact mode of action of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2It is known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biological effects.

Biochemical Pathways

The specific biochemical pathways affected by Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have been found to possess various biological activities , suggesting that they may affect multiple pathways.

Result of Action

The molecular and cellular effects of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have shown various biological activities , indicating that they may have diverse molecular and cellular effects.

properties

IUPAC Name

1-benzothiophen-2-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS/c17-16(18)10-15(16)5-7-19(8-6-15)14(20)13-9-11-3-1-2-4-12(11)21-13/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEDGTINNCLIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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